Cas no 1382981-69-2 (9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-)

9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)- structure
1382981-69-2 structure
商品名:9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-
CAS番号:1382981-69-2
MF:C13H16Cl2N4O2
メガワット:331.19774055481
MDL:MFCD34565763
CID:5169718

9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)- 化学的及び物理的性質

名前と識別子

    • 2-[2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-8-purinyl]-2-propanol
    • SY292418
    • 2-[2,6-Dichloro-9-(tetrahydro-pyran-2-yl)-9H-purin-8-yl]-propan-2-ol
    • 9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-
    • MDL: MFCD34565763
    • インチ: 1S/C13H16Cl2N4O2/c1-13(2,20)11-16-8-9(14)17-12(15)18-10(8)19(11)7-5-3-4-6-21-7/h7,20H,3-6H2,1-2H3
    • InChIKey: ALLGQMUTMOBKJX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C2=C(N=C(N=1)Cl)N(C(C(C)(C)O)=N2)C1CCCCO1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 387
  • トポロジー分子極性表面積: 73.1
  • 疎水性パラメータ計算基準値(XlogP): 2.5

9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1194247-1g
2-[2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-8-purinyl]-2-propanol
1382981-69-2 95%
1g
$1320 2025-02-20
eNovation Chemicals LLC
Y1194247-1g
2-[2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-8-purinyl]-2-propanol
1382981-69-2 95%
1g
$1320 2024-07-29
eNovation Chemicals LLC
Y1194247-1g
2-[2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-8-purinyl]-2-propanol
1382981-69-2 95%
1g
$1320 2025-02-25

9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)- 関連文献

9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)-に関する追加情報

9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl)

The compound 1382981-69-2, also known as 9H-Purine-8-methanol, 2,6-dichloro-α,α-dimethyl-9-(tetrahydro-2H-pyran-2-yl), is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound belongs to the purine derivatives class, which has been extensively studied for their diverse biological activities. The structure of this molecule incorporates a purine ring system with several substituents that contribute to its unique properties and functionality.

The purine ring is a heterocyclic aromatic system composed of nitrogen and carbon atoms. In this compound, the purine ring is substituted with a methanol group at position 8 and two chlorine atoms at positions 2 and 6. Additionally, the molecule features an α,α-dimethyl group and a tetrahydro-pyran substituent at position 9. These substituents play a crucial role in modulating the compound's chemical reactivity, stability, and biological activity.

Recent studies have highlighted the importance of purine derivatives in drug discovery. For instance, researchers have explored the potential of 1382981-69-2 as a lead compound for developing novel anti-cancer agents. The presence of chlorine atoms at positions 2 and 6 enhances the molecule's ability to interact with specific biological targets, such as kinases or other enzymes involved in cancer progression. The tetrahydro-pyran group adds a degree of flexibility to the molecule, which may improve its bioavailability and pharmacokinetic properties.

The synthesis of 1382981-69-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the purine ring system through condensation reactions, followed by selective substitution to introduce the desired functional groups. The use of advanced chromatographic techniques ensures high purity levels, making this compound suitable for both research and potential therapeutic applications.

In terms of biological activity, 1382981-69-2 has shown promising results in vitro assays targeting various disease pathways. For example, studies have demonstrated its ability to inhibit key enzymes associated with inflammatory diseases and neurodegenerative conditions. The dimethyl group at position α contributes to the molecule's lipophilicity, which is critical for crossing cellular membranes and reaching intracellular targets.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 1382981-69-2 to various protein targets. These computational models provide valuable insights into the molecule's potential therapeutic applications and guide further experimental studies. The integration of experimental and computational approaches has significantly accelerated the drug discovery process for this compound.

From an industrial perspective, the production of 1382981-69-2 requires state-of-the-art facilities equipped with precise analytical tools to ensure quality control. The compound's stability under various storage conditions has been thoroughly investigated, ensuring its suitability for long-term use in research settings.

In conclusion, 1382981-69-2, or 9H-Purine-8-methanol, 2,6-dichloro-alpha,alpha-dimethyl-tetrahydro-pyran derivative, represents a cutting-edge advancement in organic chemistry with immense potential in drug development. Its unique structure and promising biological activity make it a valuable candidate for further exploration in both academic and industrial research environments.

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